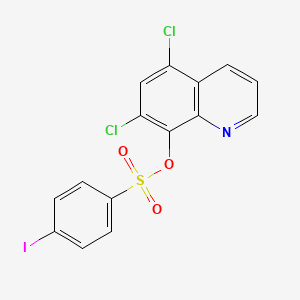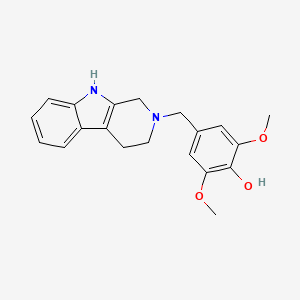![molecular formula C15H23N3OS B5142607 N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5142607.png)
N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea, also known as A-331440, is a synthetic compound that has gained attention due to its potential therapeutic properties. This compound belongs to the class of thioureas and has been extensively studied for its biological properties.
Wirkmechanismus
The exact mechanism of action of N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways. N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been shown to inhibit the activity of Janus kinase 2 (JAK2), which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce tumor growth and metastasis in animal models of cancer. N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. In addition, N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in lab experiments is its high purity and stability. N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of using N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays and experiments.
Zukünftige Richtungen
There are several future directions for research related to N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea. One area of interest is the development of more potent and selective inhibitors of PTP1B and JAK2. Another area of interest is the investigation of the potential use of N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in the treatment of other diseases, such as diabetes and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea and its potential side effects.
Synthesemethoden
The synthesis of N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea involves the reaction of 4-methylphenyl isothiocyanate with 3-(4-morpholinyl)propylamine. The reaction is carried out in anhydrous toluene at reflux temperature for 24 hours. The product is then purified by column chromatography to obtain N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-(3-morpholin-4-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-13-3-5-14(6-4-13)17-15(20)16-7-2-8-18-9-11-19-12-10-18/h3-6H,2,7-12H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGWQQCVJXPKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B5142524.png)
![ethyl 4-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5142531.png)
![(4aS*,8aR*)-2-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}decahydroisoquinoline](/img/structure/B5142543.png)
![2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5142546.png)
![N-(1-{1-[4-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5142547.png)
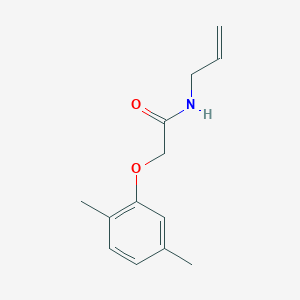
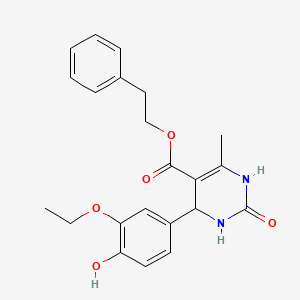
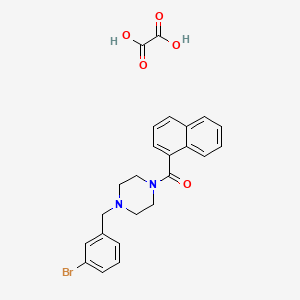
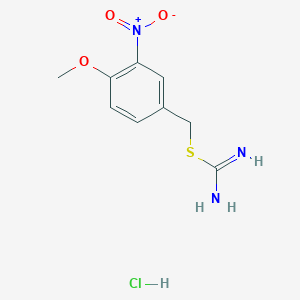
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5142612.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5142619.png)
![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5142626.png)
